Anisomycin

Catalog No.
S575186
CAS No.
22862-76-6
M.F
C14H19NO4
M. Wt
265.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Anisomycin

CAS Number

22862-76-6

Product Name

Anisomycin

IUPAC Name

[4-hydroxy-2-[(4-methoxyphenyl)methyl]pyrrolidin-3-yl] acetate

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

InChI

InChI=1S/C14H19NO4/c1-9(16)19-14-12(15-8-13(14)17)7-10-3-5-11(18-2)6-4-10/h3-6,12-15,17H,7-8H2,1-2H3

InChI Key

YKJYKKNCCRKFSL-UHFFFAOYSA-N

Solubility

Soluble in DMSO

Synonyms

Anisomycin, Flagecidin

Canonical SMILES

CC(=O)OC1C(CNC1CC2=CC=C(C=C2)OC)O

Isomeric SMILES

CC(=O)O[C@@H]1[C@H](CN[C@@H]1CC2=CC=C(C=C2)OC)O

Protein Synthesis Inhibition:

  • Mechanism: Anisomycin primarily acts as a protein synthesis inhibitor by binding to the 60S ribosomal subunit, thereby preventing the formation of peptide bonds. This property makes it a valuable tool for studying protein translation, ribosome function, and cellular processes dependent on protein synthesis .

Antiparasitic Activity:

  • Potential: Recent research has explored anisomycin's potential as a broad-spectrum antiparasitic agent. Studies have shown activity against various parasites, including Naegleria fowleri (amoeba causing brain infections), apicomplexan parasites (like Plasmodium causing malaria), and Trypanosoma brucei (causing sleeping sickness) .
  • Limitations: While in vitro studies show promise, in vivo efficacy remains under investigation. Preliminary findings suggest potential limitations in oral administration for some parasitic infections .

Anti-Cancer Properties:

  • Mechanism: Anisomycin exhibits anti-cancer properties through multiple mechanisms, including:
    • Inhibiting cell proliferation: By blocking protein synthesis, anisomycin can hinder the growth and division of cancer cells .
    • Inducing cell death: Anisomycin can trigger apoptosis (programmed cell death) in some cancer cell lines .
  • Research: Ongoing research explores the potential of anisomycin as a standalone or combination therapy for various cancers. However, its clinical application for cancer treatment is still under investigation.

Other Applications:

  • Neuroscience: Anisomycin is used to study memory formation and consolidation by disrupting protein synthesis during specific learning processes .
  • Inflammation: Studies suggest anisomycin's potential to modulate inflammatory responses by inhibiting specific signaling pathways. Further research is needed to understand its therapeutic potential in inflammatory diseases .

Anisomycin, also known as flagecidin, is an antibiotic compound derived from the bacterium Streptomyces griseolus. Its chemical formula is C₁₄H₁₉NO₄. Anisomycin is primarily recognized for its ability to inhibit protein synthesis in eukaryotic cells by targeting the peptidyl transferase activity of the 80S ribosome, which is crucial for assembling amino acids into proteins. In addition to inhibiting protein synthesis, anisomycin can partially inhibit DNA synthesis at concentrations that significantly affect protein synthesis, making it a compound of interest in both pharmacology and molecular biology .

  • Anisomycin inhibits protein synthesis by binding to the ribosomal peptidyl transferase center (PTC) on the 60S ribosomal subunit.
  • This binding disrupts the formation of peptide bonds, preventing the elongation of nascent protein chains.
  • Interestingly, anisomycin also activates stress-activated protein kinases (SAPKs) like JNK, which are involved in cellular stress responses [].
  • Anisomycin is a potential health hazard due to its cytotoxicity [].
  • It can cause irritation to skin, eyes, and respiratory tract upon contact or inhalation.
  • There is limited data on its specific toxicity, but proper handling procedures for laboratory chemicals should be followed when working with anisomycin [].

Anisomycin's primary mechanism of action involves the inhibition of protein synthesis through the disruption of peptide bond formation during translation. It binds to the ribosome and interferes with the peptidyl transferase center, effectively halting the elongation phase of protein synthesis. This action can lead to apoptosis in cells at lower concentrations due to stress signaling pathways being activated, such as the mitogen-activated protein kinase (MAPK) pathway .

Anisomycin exhibits a range of biological activities:

  • Protein Synthesis Inhibition: It effectively inhibits eukaryotic protein synthesis, which has made it a valuable tool in research for studying gene expression and cellular processes.
  • Memory Modification: Research suggests that anisomycin may play a role in memory modification by inhibiting the consolidation of long-term memories. This has implications for understanding memory-related disorders .
  • Apoptosis Induction: At certain concentrations, anisomycin can trigger apoptosis in various cell types by activating stress response pathways .

Several synthetic routes have been developed for anisomycin:

  • Natural Extraction: The most common method involves fermentation of Streptomyces griseolus, which produces anisomycin naturally.
  • Chemical Synthesis: Recent studies have reported synthetic approaches that include aldol-based methods and stereospecific total syntheses starting from amino acids like d-tyrosine. These methods often involve multiple steps and specific catalysts to achieve high yields and selectivity .

Anisomycin has several applications:

  • Antibiotic Use: It is used as an antimicrobial agent in laboratory settings, particularly for isolating Neisseria gonorrhoeae and Neisseria meningitidis using specialized media like Martin Lewis agar.
  • Research Tool: Anisomycin is widely used in molecular biology research to study protein synthesis and cellular stress responses.
  • Potential Therapeutic Uses: Its ability to modify memory consolidation has led to investigations into its potential as a therapeutic agent for conditions related to memory disorders .

Anisomycin interacts with various compounds and biological systems:

  • Drug Interactions: It may increase the risk of methemoglobinemia when combined with certain anesthetics like ethyl chloride. Understanding these interactions is crucial for safe therapeutic applications .
  • Cellular Interactions: Anisomycin's activation of MAPK signaling pathways highlights its role in cellular stress responses and apoptosis, making it a subject of interest in cancer research and neurobiology.

Several compounds share structural or functional similarities with anisomycin. Here are some notable examples:

Compound NameStructure SimilarityPrimary FunctionUnique Aspects
CycloheximideSimilar ribosome targetInhibits protein synthesis in eukaryotesDerived from Streptomyces griseus, used primarily in research
PuromycinSimilar mechanismInhibits protein synthesisFunctions as an analog of aminoacyl-tRNA
TetracyclineStructural similarityBroad-spectrum antibioticInhibits bacterial protein synthesis through a different mechanism
ErythromycinRelated structureAntibiotic targeting bacterial ribosomesMacrolide antibiotic with distinct binding sites

Anisomycin's unique ability to affect both protein and DNA synthesis while also having implications for memory processes distinguishes it from these similar compounds. Additionally, its specific action on eukaryotic ribosomes makes it particularly valuable in research settings focused on mammalian cells .

The discovery of anisomycin dates back to 1954 when Sobin and Tanner first isolated this antibiotic from the fermentation broths of Streptomyces griseolus and Streptomyces roseochromogenes. This groundbreaking discovery emerged during the golden age of antibiotic research, when scientists were systematically screening microbial cultures for bioactive compounds. The initial characterization revealed anisomycin's potent activity against protozoa, particularly Trichomonas species and Endamoeba histolytica, marking its early recognition as an antiprotozoal agent.

Subsequently, anisomycin was also identified in Streptomyces hygrospinosus var. beijingensis, expanding the understanding of its natural occurrence across different Streptomyces species. The structural elucidation and stereochemistry of anisomycin were definitively established through X-ray crystallographic analysis, revealing its unique pyrrolidine-based architecture with a trans-diol configuration. This structural characterization provided crucial insights into the molecular basis of its biological activity and laid the foundation for subsequent biosynthetic and mechanistic studies.

The isolation process involved traditional fermentation techniques followed by extraction and purification procedures that were typical of the era. The compound was initially recognized for its selective activity against pathogenic protozoa and fungi, with minimal antibacterial effects, distinguishing it from many other antibiotics discovered during the same period. This selective activity profile immediately suggested unique mechanisms of action that would later be elucidated through extensive biochemical research.

Nomenclature and Classification (Flagecidin)

Anisomycin is also known by its alternative name, flagecidin, reflecting the historical naming conventions of the time when multiple research groups might independently discover and name the same compound. The systematic nomenclature for anisomycin follows IUPAC conventions, with its complete chemical name being [(2R,3S,4S)-4-hydroxy-2-[(4-methoxyphenyl)methyl]pyrrolidin-3-yl] acetate. This naming system precisely describes the stereochemical configuration and functional groups present in the molecule.

The compound belongs to the pyrrolidine class of antibiotics, characterized by its distinctive five-membered nitrogen-containing ring structure. Within this classification, anisomycin is specifically categorized as a benzylpyrrolidine derivative due to the presence of the methoxybenzyl substituent attached to the pyrrolidine ring. This structural feature is crucial for its biological activity and distinguishes it from other pyrrolidine-containing natural products.

The molecular formula C₁₄H₁₉NO₄ and molecular weight of 265.31 g/mol place anisomycin among the medium-sized natural products. The compound has been assigned various registry numbers across different chemical databases, including CAS number 22862-76-6, which serves as its primary identifier in chemical literature and commercial sources. Additional synonyms include SA 3097C1, PA 106, Anhydroscopin A, and NSC 76712, reflecting its various designations in different research contexts.

Significance in Biochemical and Molecular Research

Anisomycin has achieved remarkable significance in biochemical and molecular research due to its unique dual properties as both a protein synthesis inhibitor and a stress-activated protein kinase activator. This dual functionality has made it an invaluable tool for dissecting cellular processes and understanding the intricate relationships between protein synthesis, signal transduction, and cellular responses to stress. The compound's ability to selectively inhibit eukaryotic protein synthesis while leaving prokaryotic systems largely unaffected has provided researchers with a powerful tool for studying gene expression and cellular differentiation.

The compound's role in memory research has been particularly significant, with studies demonstrating its ability to disrupt traumatic memory consolidation. This property has led to its emergence as a potential psychiatric drug and a crucial tool for studying memory processes at the molecular level. Research has shown that anisomycin can prevent the brain from re-forming memory connections after breaking them during the retrieval process, opening new avenues for understanding memory formation and potentially treating post-traumatic stress disorders.

In cancer research, anisomycin has gained attention for its cytotoxic effects against various tumor cell lines, particularly triple-negative breast cancer cells. Studies have demonstrated that anisomycin can inhibit growth and induce caspase-dependent apoptosis in cancer cells while also targeting angiogenesis pathways. The compound's ability to disrupt mitochondrial respiration and decrease ATP levels while activating AMPK signaling pathways has provided insights into metabolic vulnerabilities in cancer cells.

Molecular Formula and Physical Characteristics

Advanced nuclear magnetic resonance experiments, including correlation spectroscopy techniques, have been employed to establish complete structural assignments [11]. These studies demonstrate the power of nuclear magnetic resonance for pyrrolidine alkaloid characterization and provide reference data for structural identification [11].

Mass Spectrometry Analysis

Mass spectrometry analysis of anisomycin reveals characteristic fragmentation patterns that aid in structural identification [12] [15]. The molecular ion peak appears at mass-to-charge ratio 266 when using positive ion electrospray ionization, corresponding to the protonated molecular ion [M+H]⁺ [12] [15].

High-resolution mass spectrometry provides precise mass measurements for anisomycin and its fragments [12]. The technique achieves excellent sensitivity with lower limits of quantification ranging from 1.0 to 11.0 nanograms per gram depending on the sample matrix [12] [15]. Method validation studies demonstrate correlation coefficients ranging from 0.990 to 0.996 across different biological matrices [15].

Collision cross section measurements using ion mobility mass spectrometry yield values of 160.91 square angstroms for the protonated molecular ion, 162.83 square angstroms for the sodium adduct, and 165.8 square angstroms for the potassium adduct [16] [42]. These measurements provide additional structural characterization parameters.

Tandem mass spectrometry experiments reveal specific fragmentation pathways characteristic of the pyrrolidine structure [12] [15]. The fragmentation patterns assist in confirmatory identification and provide diagnostic ions for quantitative analysis applications [12]. Mass spectrometry coupled with liquid chromatography enables sensitive detection and quantification in complex biological matrices [12] [15].

Ion TypeMass-to-Charge RatioCollision Cross Section (Ų)
[M+H]⁺266.139160.91
[M+Na]⁺288.121162.83
[M+K]⁺304.095165.8
[M+NH₄]⁺283.165176.5
[M-H]⁻264.124163.4

Infrared and Raman Spectral Features

Infrared spectroscopy of anisomycin provides characteristic absorption patterns that correspond to specific functional groups within the molecule [16]. The compound exhibits typical carbonyl stretching vibrations associated with the acetate ester functionality [17]. Hydroxyl group stretching appears in the expected region for secondary alcohols [17].

The aromatic ring system generates characteristic carbon-carbon stretching vibrations and carbon-hydrogen bending modes in the fingerprint region [17]. The methoxy substituent contributes specific absorption bands related to carbon-oxygen stretching and methyl group deformations [17].

Raman spectroscopy complements infrared analysis by providing additional vibrational information [18]. Spontaneous Raman spectroscopy of anisomycin reveals distinctive peaks that can be normalized against reference signals for comparative analysis [18]. The technique proves particularly useful for identifying specific structural features and monitoring chemical modifications [18].

Advanced spectroscopic techniques, including Fourier-transform infrared and attenuated total reflectance methods, enable detailed characterization of anisomycin in various physical states [17]. These approaches provide comprehensive vibrational fingerprints that serve as reference standards for identification and purity assessment [17].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

265.13140809 g/mol

Monoisotopic Mass

265.13140809 g/mol

Boiling Point

398.7±42.0 °C at 760 mmHg

Heavy Atom Count

19

Application

Anisomycin is used as a antineoplastic agent that inhibits or prevents the proliferation of neoplasms.

Appearance

Solid powder

Melting Point

140-141ºC

Storage

−20°C

UNII

6C74YM2NGI

GHS Hazard Statements

Aggregated GHS information provided by 62 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (98.39%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (29.03%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (27.42%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Antiprotozoal Agents

Pictograms

Acute Toxic

Acute Toxic

Other CAS

22862-76-6

Wikipedia

Anisomycin

Dates

Modify: 2023-08-15
Sobin, Ben A; Tanner Jr, Fred W; Anisomycin, 1 A new anti-protozoan antibiotic, Journal of the American Chemical Society, 7615, 4053-4053. DOI:10.1021/ja01644a076

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